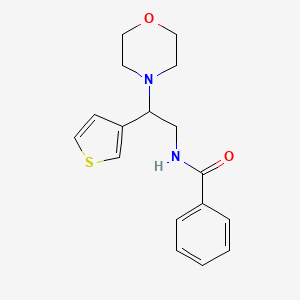

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, also known as MTEB, is a chemical compound that has been widely studied in the field of medicinal chemistry. MTEB is a small molecule that has shown promising results in various scientific research applications, including cancer treatment and neuroprotection.

Wissenschaftliche Forschungsanwendungen

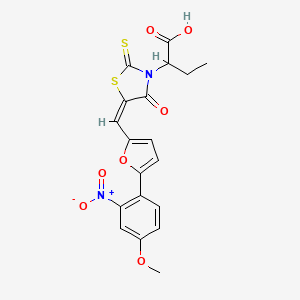

Synthesis and Structural Insights

The synthesis of compounds related to N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, such as N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, has been explored through reactions involving secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate. These reactions yield cyclic derivatives with potential for further chemical transformation and study (Jagodziński, Wesolowska, & Sośnicki, 2000). Additionally, the cyclization of specific morpholide compounds in the presence of copper(II) chloride has been found to involve intermediate formations of complex structures, indicating intricate reaction pathways that could be harnessed for synthesizing new chemical entities (Petrov, Popova, Krivchun, & Belyakov, 2020).

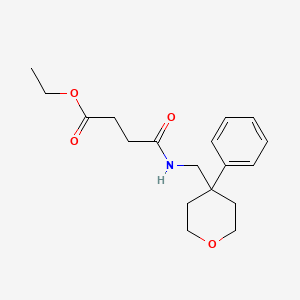

Biological Activity and Applications

Research into the biological activity of compounds structurally related to N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide reveals varied potential applications. For instance, derivatives of N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes have been synthesized and characterized, showcasing antifungal properties against pathogens responsible for plant diseases. Such findings highlight the potential of these compounds in agricultural applications to protect crops from fungal infections (Weiqun, Wen, Liqun, & Xianchen, 2005).

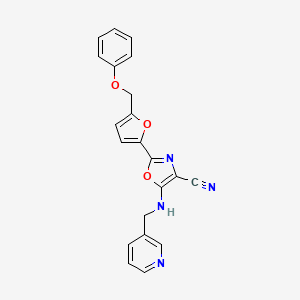

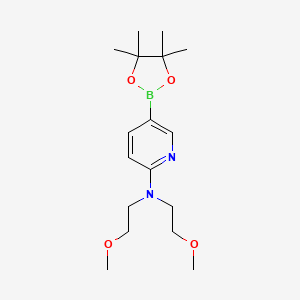

Material Science and Advanced Applications

The structural characteristics of related compounds have been thoroughly analyzed, revealing their potential in material science and pharmaceuticals. For example, the crystal structure analysis of specific benzamide derivatives offers insights into molecular conformations and interactions, which could inform the design of materials with tailored properties (Prabhu, Suresh, Jameel, Padusha, & Gunasekaran, 2015). Additionally, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents demonstrate the versatility of morpholino-based compounds in developing new therapeutic agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Wirkmechanismus

Target of Action

Related compounds have shown considerable anti-urease and leishmanicidal potential .

Mode of Action

It’s worth noting that related compounds have shown a significant inhibitory effect on urease, with ic 50 values in the range of 350–805 μM .

Biochemical Pathways

Related compounds have shown to inhibit urease, suggesting that they may affect the urea cycle .

Result of Action

Related compounds have shown marked anticancer activities in human colorectal cancer (hct), hepatic cancer (hepg2), and breast cancer (mcf-7) cell lines .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-17(14-4-2-1-3-5-14)18-12-16(15-6-11-22-13-15)19-7-9-21-10-8-19/h1-6,11,13,16H,7-10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXQYHLPFRKLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-3-isoxazolyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydro-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B2978313.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2978314.png)

![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)

![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)

![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)